(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide
Overview
Description
(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide, also known as 1Z-2-benzimidazolyl-N-hydroxyethanimidamide, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 232.3 g/mol and a melting point of 149-151°C. This compound has been studied extensively due to its potential to be used in a variety of chemical syntheses, as well as its potential to be used in the development of new pharmaceuticals.
Scientific Research Applications
(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamidedazolyl-N-hydroxyethanimidamide has been studied extensively due to its potential to be used in a variety of scientific research applications. It has been used in the development of new pharmaceuticals, as well as in the synthesis of other organic compounds. It has also been used in the synthesis of peptides, as well as in the development of new catalysts and reagents. Additionally, it has been studied as a potential inhibitor of certain enzymes, such as protein kinases.
Mechanism of Action
The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamidedazolyl-N-hydroxyethanimidamide is not fully understood. However, it is believed that the compound binds to certain enzymes, such as protein kinases, and inhibits their activity. Additionally, it is believed that the compound is able to interact with nucleic acid bases, which could potentially lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamidedazolyl-N-hydroxyethanimidamide are not fully understood. However, it is believed that the compound is able to interact with certain enzymes, such as protein kinases, and inhibit their activity. Additionally, it is believed that the compound is able to interact with nucleic acid bases, which could potentially lead to the inhibition of certain biochemical processes.
Advantages and Limitations for Lab Experiments
The main advantage of using (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamidedazolyl-N-hydroxyethanimidamide in laboratory experiments is that it can be synthesized relatively easily and quickly. Additionally, the compound is relatively stable and can be stored for long periods of time without degrading. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for research into (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamidedazolyl-N-hydroxyethanimidamide are numerous. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research into the synthesis of the compound could lead to the development of new pharmaceuticals and other organic compounds. Additionally, further research into the potential uses of the compound in the development of new catalysts and reagents could lead to new and improved laboratory processes. Finally, further research into the potential uses of the compound as an inhibitor of certain enzymes could lead to the development of new and improved therapeutic agents.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKAABDZKCWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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